![molecular formula C11H13N3O B7544381 N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]aniline](/img/structure/B7544381.png)
N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]aniline, commonly known as MEM, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MEM is a heterocyclic organic compound that contains a nitrogen atom and a five-membered ring structure. The compound has been synthesized using various methods, and its potential applications in scientific research have been explored.
作用機序
The mechanism of action of MEM is not fully understood. However, it is believed that the compound interacts with biomolecules through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The compound has been shown to bind to DNA, RNA, and proteins, leading to changes in their structure and function.
Biochemical and Physiological Effects:
MEM has been shown to have various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. MEM has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes. The compound has been shown to have anti-inflammatory properties, making it a potential candidate for developing new anti-inflammatory drugs.
実験室実験の利点と制限
MEM has several advantages and limitations when used in lab experiments. The compound is easy to synthesize and has a high yield. It is also stable under various conditions, making it suitable for use in different experiments. However, MEM has limited solubility in water, which can limit its use in aqueous solutions. The compound is also sensitive to light, which can cause degradation over time.
将来の方向性
There are several future directions for research on MEM. One area of research is the development of new antibiotics based on MEM's antibacterial properties. Another area of research is the development of new anti-inflammatory drugs based on MEM's anti-inflammatory properties. The compound's potential as a photosensitizer in photodynamic therapy for cancer treatment is another area of research. Additionally, the use of MEM as a fluorescent probe for detecting the presence of various molecules is an area of research that has the potential to lead to new diagnostic tools.
合成法
The synthesis of MEM has been achieved using various methods, including the reaction of N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]aniline with different reagents. One of the most common methods is the reaction of aniline with 3-methyl-1,2,4-oxadiazole-5-carboxylic acid and formaldehyde. The reaction yields MEM as a brownish-yellow solid. Other methods include the reaction of aniline with 3-methyl-1,2,4-oxadiazole-5-carboxylic acid and paraformaldehyde or the reaction of N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]aniline with methyl iodide.
科学的研究の応用
MEM has been extensively used in scientific research due to its unique properties. The compound has been used as a fluorescent probe for detecting the presence of various molecules, including proteins, nucleic acids, and lipids. MEM has also been used as a photosensitizer in photodynamic therapy for cancer treatment. The compound has been shown to have antibacterial and antifungal properties, making it a potential candidate for developing new antibiotics.
特性
IUPAC Name |
N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-9-12-11(15-13-9)8-14(2)10-6-4-3-5-7-10/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSDGXZJSRBJOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CN(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]aniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1,4-diazepan-5-one](/img/structure/B7544302.png)
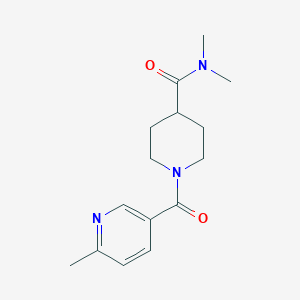
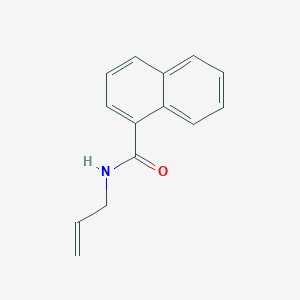
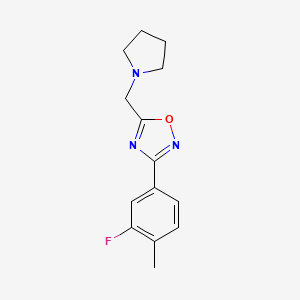
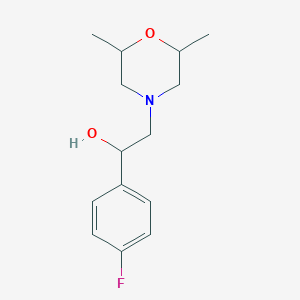
![3-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]azepan-2-one](/img/structure/B7544331.png)
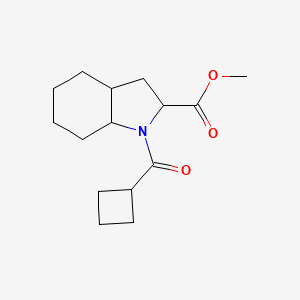
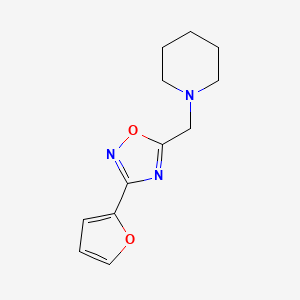
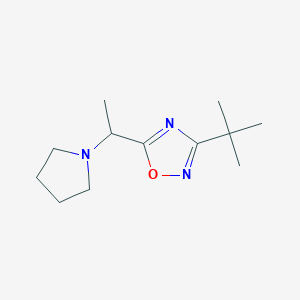
![1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol](/img/structure/B7544389.png)
![[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 2-[(4-fluorobenzoyl)amino]-3-methylbutanoate](/img/structure/B7544395.png)

![2-ethyl-4-[(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methyl]-1,3-thiazole](/img/structure/B7544406.png)